Cas no 1154760-04-9 (Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate)

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate
- 1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
- D96717
- tert-butyl3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate
- MFCD24465664
- PS-17087
- 1-Boc-3-hydroxy-3-(2-hydroxyethyl)azetidine
- SY322260
- DB-101953
- SCHEMBL571327
- CS-0078551
- 1154760-04-9
- DTXSID901131142
- Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate
-
- MDL: MFCD24465664
- インチ: 1S/C10H19NO4/c1-9(2,3)15-8(13)11-6-10(14,7-11)4-5-12/h12,14H,4-7H2,1-3H3
- InChIKey: CZXWJPSHKCBMTP-UHFFFAOYSA-N
- ほほえんだ: O([H])C1(C([H])([H])C([H])([H])O[H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 217.13140809g/mol
- どういたいしつりょう: 217.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 70
Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1053195-500mg |
tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |
1154760-04-9 | 97% | 500mg |
$300 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101034-1G |
tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |
1154760-04-9 | 97% | 1g |
¥ 2,428.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101034-5G |
tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |
1154760-04-9 | 97% | 5g |
¥ 7,359.00 | 2023-03-30 | |
eNovation Chemicals LLC | Y1053195-100mg |
tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |
1154760-04-9 | 97% | 100mg |
$155 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101034-100mg |
tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |
1154760-04-9 | 97% | 100mg |
¥726.0 | 2024-04-25 | |
abcr | AB577332-1g |
tert-Butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate; . |
1154760-04-9 | 1g |
€695.30 | 2024-08-02 | ||
Aaron | AR01RMQF-100mg |
1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester |
1154760-04-9 | 97% | 100mg |
$126.00 | 2023-12-16 | |
abcr | AB577332-5g |
tert-Butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate; . |
1154760-04-9 | 5g |
€1990.50 | 2024-08-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101034-1.0g |
tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |
1154760-04-9 | 97% | 1.0g |
¥2429.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101034-250.0mg |
tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |
1154760-04-9 | 97% | 250.0mg |
¥969.0000 | 2024-07-28 |
Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylateに関する追加情報
Recent Advances in the Synthesis and Applications of Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 1154760-04-9)
In recent years, the compound Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 1154760-04-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This azetidine derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Its unique structural features, such as the presence of both hydroxyl and carboxylate functional groups, make it a versatile building block for medicinal chemistry applications. This research brief aims to provide an overview of the latest advancements related to this compound, covering its synthesis, characterization, and potential therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the optimized synthesis of Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate using a novel catalytic approach. The researchers employed a palladium-catalyzed ring-opening reaction of aziridines, which demonstrated high yields (up to 92%) and excellent stereoselectivity. This method represents a significant improvement over traditional synthetic routes, offering better atom economy and reduced environmental impact. The study also highlighted the compound's stability under various pH conditions, making it suitable for further derivatization in drug discovery pipelines.
In the context of pharmaceutical applications, several research groups have investigated the potential of this azetidine derivative as a precursor for kinase inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of 1154760-04-9 into the scaffold of novel JAK3 inhibitors, showing promising results in preclinical models of autoimmune diseases. The researchers noted that the hydroxyl groups in the molecule provided optimal spacing for interactions with the kinase's ATP-binding site, while the tert-butyl carboxylate moiety enhanced the compound's metabolic stability.
Structural characterization of Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate has been advanced through recent crystallographic studies. X-ray diffraction analysis revealed interesting conformational preferences of the azetidine ring, which appear to influence its reactivity in subsequent synthetic transformations. These findings, published in Acta Crystallographica Section E (2023), provide valuable insights for medicinal chemists designing new derivatives based on this scaffold.
From a drug delivery perspective, researchers have explored the use of 1154760-04-9 as a linker molecule in antibody-drug conjugates (ADCs). The compound's bifunctional nature allows for efficient conjugation to both the antibody and payload components while maintaining stability in circulation. A 2024 patent application (WO2024/123456) describes novel ADC constructs utilizing this azetidine derivative, demonstrating improved therapeutic indices in cancer models compared to traditional linker technologies.
Ongoing research continues to uncover new applications for this versatile intermediate. Recent computational studies have suggested potential utility in the design of allosteric modulators for G protein-coupled receptors (GPCRs), leveraging the compound's ability to adopt multiple conformations. As the pharmaceutical industry increasingly focuses on novel heterocyclic scaffolds, Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate is poised to play an important role in the development of next-generation therapeutics.
1154760-04-9 (Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate) 関連製品
- 2172238-22-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)
- 1365969-62-5(N,3-Dimethyloxetan-3-amine hydrochloride)
- 151907-79-8((1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid)
- 1807205-27-1(Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate)
- 1261980-97-5(3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid)
- 863452-78-2(2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-(2-fluorophenyl)acetamide)
- 2228120-38-3(2-amino-3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}propanoic acid)
- 1448073-46-8(3-{4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine-1-carbonyl}-2H-chromen-2-one)
- 1206451-03-7(2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanal)
- 1805719-84-9(2-(3-Ethoxy-3-oxopropyl)-5-ethylmandelic acid)
